molecular formula C12H16N2O3 B2736859 1-[5-(morpholinocarbonyl)-1H-pyrrol-3-yl]-1-propanone CAS No. 303995-86-0

1-[5-(morpholinocarbonyl)-1H-pyrrol-3-yl]-1-propanone

Cat. No.: B2736859
CAS No.: 303995-86-0
M. Wt: 236.271
InChI Key: COERLGBXJVKIGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[5-(morpholinocarbonyl)-1H-pyrrol-3-yl]-1-propanone” is a chemical compound used in various scientific research. Its unique structure allows for potential applications in drug discovery, organic synthesis, and material science. It has a molecular formula of C12H16N2O3 .

Scientific Research Applications

Vinylamines and Enamines Chemistry

Compounds related to morpholine and pyrrolidine, such as enamines derived from cyclohexanone, have been studied for their selectivity and stereochemistry in reactions with ethyl azodicarboxylate and phenyl isocyanate, leading to various cyclohexanone derivatives. These reactions have implications for the synthesis of complex organic molecules, potentially including pharmaceuticals and agrochemicals (Colonna et al., 1970).

Heterocyclic Chemistry

Research on ω-cyanoacetophenone derivatives reacting with secondary amines like morpholine has led to new synthesis methods for aminopyridine derivatives, showcasing the potential of morpholine in facilitating novel synthetic pathways for heterocyclic compounds (Purrello & Vullo, 1974).

Glycosyltransferase Inhibitors

The synthesis of enantiomerically pure compounds from serine, involving morpholine, has contributed to the development of glycosyltransferase inhibitors, important for understanding and treating various diseases (Mitchell et al., 1998).

Insecticidal Activity

Pyridine derivatives, including morpholinium compounds, have been investigated for their insecticidal activity against pests such as the cowpea aphid, showing the potential of morpholine derivatives in developing new insecticides (Bakhite et al., 2014).

Organocatalysis

Research on organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles], which are crucial in medicinal chemistry, has demonstrated high enantiopurity and structural diversity. This highlights the importance of morpholine and pyrrolidine in facilitating reactions that produce biologically active compounds (Chen et al., 2009).

Advanced Analogues of Morpholine/Piperazine

The development of di- and trihetera[3.3.n]propellanes as advanced analogues of morpholine and piperazine underscores the ongoing interest in creating more complex structures for potential applications in drug discovery and development (Sokolenko et al., 2019).

Properties

IUPAC Name

1-[5-(morpholine-4-carbonyl)-1H-pyrrol-3-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-2-11(15)9-7-10(13-8-9)12(16)14-3-5-17-6-4-14/h7-8,13H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COERLGBXJVKIGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CNC(=C1)C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601328403
Record name 1-[5-(morpholine-4-carbonyl)-1H-pyrrol-3-yl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601328403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085789
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

303995-86-0
Record name 1-[5-(morpholine-4-carbonyl)-1H-pyrrol-3-yl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601328403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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